molecular formula C10H15NO B12070021 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

Cat. No.: B12070021
M. Wt: 165.23 g/mol
InChI Key: WJTMHUVDHZYLDW-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include ethyl and methyl substituents on the pyrrole ring, as well as an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative. For instance, starting with 2,5-dimethylpyrrole, ethylation can be performed using ethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate can then undergo acylation with ethanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    (1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Contains an amine group and a methoxypropyl substituent.

    (1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Features a trimethylbutyl substituent.

Uniqueness

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is unique due to its specific combination of ethyl, methyl, and ethanone substituents on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3

InChI Key

WJTMHUVDHZYLDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)C)C

Origin of Product

United States

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